Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 868171-80-6
VCID: VC7368198
InChI: InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3
SMILES: COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2
Molecular Formula: C13H11NO3
Molecular Weight: 229.235

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate

CAS No.: 868171-80-6

Cat. No.: VC7368198

Molecular Formula: C13H11NO3

Molecular Weight: 229.235

* For research use only. Not for human or veterinary use.

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate - 868171-80-6

Specification

CAS No. 868171-80-6
Molecular Formula C13H11NO3
Molecular Weight 229.235
IUPAC Name methyl 2-oxo-1-phenylpyridine-3-carboxylate
Standard InChI InChI=1S/C13H11NO3/c1-17-13(16)11-8-5-9-14(12(11)15)10-6-3-2-4-7-10/h2-9H,1H3
Standard InChI Key XMYPFXMZSPVINW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CN(C1=O)C2=CC=CC=C2

Introduction

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound belonging to the class of dihydropyridines. It is structurally characterized by a pyridine ring substituted with a phenyl group, a carboxylate ester, and a keto functional group. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate typically involves cyclization reactions starting from appropriate precursors such as β-keto esters and aryl aldehydes. The process often employs catalysts like ammonium acetate under reflux conditions.

General Reaction Scheme:

Aldehyde + β-keto ester + Ammonium acetateDihydropyridine derivative\text{Aldehyde + β-keto ester + Ammonium acetate} \rightarrow \text{Dihydropyridine derivative}

This method is advantageous due to its simplicity and high yield. Modifications in the reaction conditions can lead to derivatives with altered functional groups for specific applications.

Applications

Methyl 2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylate has been studied for its potential biological and chemical applications:

Medicinal Chemistry

Dihydropyridines are known for their pharmacological activities, including:

  • Anticancer Properties: Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7 .

  • Antioxidant Activity: The keto group and aromatic substitutions enhance free radical scavenging properties.

  • Calcium Channel Modulation: Some derivatives act as calcium channel blockers, which are useful in treating cardiovascular diseases.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex heterocyclic systems due to its reactive functional groups (keto and ester).

Structural Analysis

The molecular structure of Methyl 2-oxo-1-phenylpyridine includes:

  • A planar pyridine ring system.

  • A phenyl group that contributes to hydrophobic interactions.

  • A methyl ester group that enhances solubility.

Hydrogen Bonding Potential:
The keto group (C=OC=O) and nitrogen atom in the pyridine ring allow for hydrogen bonding, influencing the compound's reactivity and interaction with biological molecules.

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